EN 14122 Requirement for HET in Total Vitamin B1
The European Standard EN 14122:2014 explicitly lists 2-(1-hydroxyethyl)thiamin (HET) in Annex D as a vitamin B1 compound to be included in the post-column derivatization HPLC determination of total vitamin B1 in foodstuffs [1]. Thiamine alone cannot satisfy this regulatory requirement. In practical food analysis, HET is present in tuna and mackerel at concentrations of 0.05–0.20 mg HET-HCl equivalent per 100 g [2]. Failure to calibrate with an authentic HET standard therefore results in a systematic negative bias of up to 0.20 mg/100 g in the reported total vitamin B1 value relative to the true regulatory definition.
| Evidence Dimension | Regulatory definition of total vitamin B1 analyte scope |
|---|---|
| Target Compound Data | HET included as a vitamin B1 compound (EN 14122 Annex D); measured simultaneously with thiamine [1] |
| Comparator Or Baseline | Thiamine (vitamin B1) standard alone excludes HET from quantification |
| Quantified Difference | Systematic underestimation of total vitamin B1 by up to 0.20 mg HET-HCl eq./100 g in fish samples when HET standard is omitted [2] |
| Conditions | EN 14122:2014 regulatory framework; food matrices including raw tuna and mackerel |
Why This Matters
For laboratories subject to EN 14122 compliance, procurement of HET hydrochloride standard is mandatory; thiamine standard alone yields non-compliant, systematically biased results.
- [1] European Committee for Standardization. EN 14122:2014. Foodstuffs – Determination of vitamin B1 by high performance liquid chromatography. CEN, Brussels, 2014. Annex D. View Source
- [2] Tsuji K, Harada N, Murai E, Ohta T, Kojima T. Study on the Determination of Thiamine in Raw Tuna meat, Raw Mackerel Meat, and their Canned Products. Vitamins (Japan). 1986;60(1):1-8. DOI: 10.20632/vso.60.1_1. View Source
